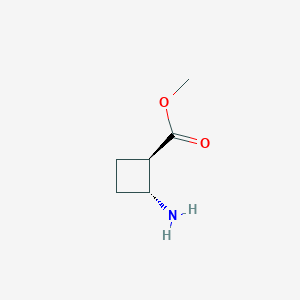

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

Description

BenchChem offers high-quality Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1 |

InChI Key |

IMHXOVKGKHSNDO-RFZPGFLSSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H]1N |

Canonical SMILES |

COC(=O)C1CCC1N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (CAS 1807558-23-1)

Part 1: Executive Summary & Strategic Value

The Rigid Backbone Paradigm

In the landscape of modern medicinal chemistry, conformational restriction is a pivotal strategy for enhancing the potency and metabolic stability of peptide-based therapeutics. Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (CAS 1807558-23-1) represents a premier "beta-amino acid" building block used to introduce defined steric constraints into peptidomimetics.

Unlike flexible linear amino acids, the cyclobutane ring locks the backbone torsion angles (

Key Technical Specifications:

-

Chemical Name: Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride

-

Stereochemistry: trans-configuration (1R, 2R)

-

Molecular Formula:

[1] -

Molecular Weight: 165.62 g/mol (HCl salt)[2]

-

Role: Chiral

-amino acid scaffold, foldamer building block.

Part 2: Chemical Profile & Critical Properties

Physicochemical Data Table

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |

| Solubility | High: Water, Methanol, DMSO Low: Hexanes, Et2O | Protic solvents preferred for solubilization. |

| Melting Point | 165–170 °C (Decomp.) | Typical for amino acid ester hydrochlorides. |

| Chirality | (1R, 2R) | trans-isomer; Enantiopurity >98% ee required for foldamers. |

| Stability | Stable at -20°C | Prone to hydrolysis in basic aqueous media. |

Structural Logic: The "Pucker" Effect

The cyclobutane ring is not planar; it adopts a "puckered" conformation to relieve torsional strain. In the (1R,2R) configuration, the amino and carboxylate groups are trans to each other. This geometric arrangement is crucial because it mimics the extended conformation found in bioactive peptides but prevents the collapse into inactive random coils.

Part 3: Synthesis & Manufacturing Protocol

Synthetic Route: Esterification of (1R,2R)-ACBC

While several routes exist (e.g., [2+2] photocycloaddition), the most robust method for generating the methyl ester in a drug discovery setting is the acid-catalyzed esterification of the parent amino acid, (1R,2R)-2-aminocyclobutane-1-carboxylic acid (ACBC).[3][4]

Mechanism of Action

The reaction utilizes thionyl chloride (

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the generation of

Step 1: Reagent Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2).

-

Charge the flask with Methanol (anhydrous, 50 mL) .

-

Cool the methanol to 0 °C using an ice/water bath.

Step 2: Activation

-

Dropwise, add Thionyl Chloride (1.5 eq) to the cold methanol over 20 minutes.

-

Checkpoint: Ensure the temperature does not exceed 10 °C to prevent splashing or uncontrolled exotherm.

-

-

Stir for 15 minutes at 0 °C to allow formation of the active chlorinating species.

Step 3: Reaction

-

Add solid (1R,2R)-2-aminocyclobutane-1-carboxylic acid (1.0 eq) in one portion.

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Heat the solution to Reflux (65 °C) for 4–6 hours.

-

Validation: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show the conversion of the free acid (lower

) to the ester (higher

-

Step 4: Isolation & Workup

-

Concentrate the reaction mixture in vacuo to remove solvent and excess

. -

Co-evaporate with diethyl ether (

) to remove traces of acid. -

The residue will likely be a white gum or solid.

-

Crystallization: Dissolve the residue in a minimum amount of hot methanol and add cold diethyl ether until turbid. Store at -20 °C overnight.

-

Filter the white crystals, wash with cold ether, and dry under high vacuum.

Workflow Visualization

Figure 1: Step-by-step workflow for the synthesis of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate HCl.

Part 4: Applications in Drug Discovery

Peptidomimetics & Foldamers

The primary utility of CAS 1807558-23-1 is in the synthesis of

-

12-Helix Formation: Homooligomers of trans-ACBC derivatives form 12-helices (defined by 12-membered ring hydrogen bonds).

-

Metabolic Stability: These non-natural backbones are unrecognized by endogenous proteases (e.g., trypsin, pepsin), significantly extending the half-life of the therapeutic agent in plasma.

Bioisosterism

The (1R,2R)-scaffold serves as a conformationally restricted analogue of:

-

GABA (

-aminobutyric acid): Used in designing selective GABA receptor agonists/antagonists. -

L-Glutamate: The rigid structure can lock the distance between the amino and carboxyl groups to match specific receptor pharmacophores.

Mechanistic Impact Diagram

Figure 2: Impact of cyclobutane incorporation on peptide stability and bioactivity.

Part 5: Handling & Safety (E-E-A-T)

Storage Protocols

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a tightly sealed container, preferably under argon or nitrogen.

-

Temperature: Long-term storage at -20 °C is recommended to prevent slow hydrolysis or transesterification.

Safety Hazards

-

Inhalation: Dust may cause respiratory irritation. Use a mask or work in a hood.

-

Skin/Eye Contact: Causes irritation.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.

-

Disposal: Dispose of as halogenated organic waste due to the HCl content.

References

-

Ortuño, R. M., et al. (2005).[3][5] (+)- and (-)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid

-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. Retrieved from [Link] -

Gauzy, C., et al. (2004).[5] Stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acid derivatives. Tetrahedron Letters. Retrieved from [Link]

-

Cheng, R. P., et al. (2001). Beta-Peptides: From Structure to Function. Chemical Reviews. Retrieved from [Link]

-

PubChem Database. (n.d.). Methyl 2-aminocyclobutane-1-carboxylate hydrochloride.[2] National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Guide to (1R,2R)-2-Aminocyclobutane-1-carboxylic Acid Methyl Ester: A Conformationally Constrained Building Block for Advanced Drug Discovery

Executive Summary: In the landscape of modern medicinal chemistry, the pursuit of molecules with high affinity and specificity for biological targets is paramount. Conformationally constrained scaffolds have emerged as a powerful tool in this endeavor. This technical guide provides a comprehensive overview of (1R,2R)-2-aminocyclobutane-1-carboxylic acid methyl ester, a chiral building block prized for its rigid structure. Authored for researchers, scientists, and drug development professionals, this document delves into the core properties, stereoselective synthesis, and strategic applications of this compound, offering expert insights into its role in crafting next-generation therapeutics.

The Strategic Advantage of Structural Rigidity

The foundational principle behind the utility of (1R,2R)-2-aminocyclobutane-1-carboxylic acid methyl ester lies in conformational constraint. Unlike flexible, linear molecules that must adopt a specific, often energetically unfavorable, conformation to bind to a target, rigid scaffolds like this cyclobutane derivative are pre-organized into a well-defined three-dimensional shape. This pre-organization minimizes the entropic penalty of binding, a key thermodynamic factor that can lead to significant improvements in binding affinity and potency. The specific cis-(1R,2R) stereochemistry orients the amino and methyl ester functionalities in a precise spatial relationship, making this molecule an ideal starting point for designing sophisticated pharmacophores that can interact with complex protein binding sites with high fidelity.

Core Physicochemical and Structural Data

Understanding the fundamental properties of a molecular building block is critical for its effective use in synthesis and drug design. The defined stereochemistry and puckered nature of the cyclobutane ring are central to its function as a rigid scaffold.

Table 1: Key Properties of (1R,2R)-2-Aminocyclobutane-1-carboxylic Acid Methyl Ester

| Property | Value | Reference |

| IUPAC Name | methyl (1R,2R)-2-aminocyclobutane-1-carboxylate | N/A |

| Synonyms | (1R,2R)-2-Aminocyclobutanecarboxylic acid methyl ester | N/A |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | Not explicitly found for this specific ester; the hydrochloride salt of the (1S,2S) enantiomer is 1807558-23-1 | [2] |

| Appearance | Expected to be a solid or oil | N/A |

| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and chloroform | N/A |

Note: Specific experimental data such as melting point and boiling point are not widely reported in publicly available literature.

The Art of Stereoselective Synthesis

The creation of a single, pure enantiomer of a chiral molecule is a cornerstone of modern pharmaceutical development. The synthesis of (1R,2R)-2-aminocyclobutane-1-carboxylic acid methyl ester requires precise stereochemical control. While multiple routes exist, a common strategy involves an asymmetric cycloaddition followed by functional group transformations.

A Representative Synthetic Workflow

This protocol is a conceptual, multi-step process that illustrates the chemical logic required to achieve the target molecule.

Step 1: Asymmetric [2+2] Cycloaddition

-

A chiral auxiliary is used to direct the stereoselective [2+2] cycloaddition of a ketene with an appropriate olefin. This foundational step establishes the cyclobutane ring with the desired relative and absolute stereochemistry.

-

The reaction is typically performed at low temperatures (e.g., -78 °C) to maximize stereoselectivity by favoring the kinetically controlled product.

Expert Insight: The choice of chiral auxiliary is the critical variable that dictates the enantiomeric outcome. The goal is to create a diastereomeric transition state with a significant energy difference, leading to the preferential formation of one enantiomer of the cyclobutanone intermediate.

Step 2: Functional Group Manipulation (Amination)

-

The ketone of the cyclobutanone intermediate is converted into an amine. This can be achieved via reductive amination or by converting the ketone to an oxime, followed by reduction.

-

Care must be taken to ensure that the conditions used do not epimerize the adjacent stereocenter.

Step 3: Carboxylic Acid Formation and Esterification

-

The functional group used in the cycloaddition (often part of the olefin) is converted into a carboxylic acid. This may involve ozonolysis or other oxidative cleavage methods.

-

The resulting amino acid is then esterified. To prevent polymerization or side reactions, the amine is typically first protected (e.g., with a Boc group).

-

Esterification is then carried out using methanol with an acid catalyst (e.g., HCl or SOCl₂).

-

Finally, the protecting group is removed under conditions that do not hydrolyze the newly formed ester, yielding the target compound.

Self-Validating System: Each step of this synthesis must be validated. The enantiomeric purity after the cycloaddition should be confirmed using chiral chromatography. The relative stereochemistry of the ring substituents can be confirmed using NMR (specifically, proton-proton coupling constants). The final product's identity and purity are confirmed by a full suite of analytical techniques.

Synthesis Workflow Diagram

Caption: Conceptual workflow for the stereoselective synthesis of the target molecule.

Analytical Characterization: Confirming Identity and Purity

Rigorous analysis is non-negotiable. The following methods are essential to validate the structure and purity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence and connectivity of all protons. The signals for the cyclobutane ring protons will appear as complex multiplets. The methyl ester will be a sharp singlet around 3.7 ppm. The chemical shifts and coupling constants (J-values) between the protons on the cyclobutane ring are crucial for confirming the cis stereochemistry.

-

¹³C NMR: Will show six distinct carbon signals, including the carbonyl carbon of the ester (around 170-175 ppm), the methyl carbon of the ester (around 52 ppm), and four signals for the cyclobutane ring carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity (also known as enantiomeric excess, or e.e.) of the final product. Using a chiral stationary phase allows for the separation and quantification of the (1R,2R) enantiomer from its (1S,2S) counterpart.

Applications in Drug Design: A Scaffold for Innovation

The true value of (1R,2R)-2-aminocyclobutane-1-carboxylic acid methyl ester is realized in its application as a structural motif in bioactive molecules. Its rigid nature makes it an excellent mimic of peptide turns or specific amino acid side-chain orientations.[3]

Peptidomimetics and Protease Inhibitors

Proteases are a major class of drug targets. Many protease inhibitors are designed to mimic the natural peptide substrate of the enzyme. By incorporating the cyclobutane scaffold, a more stable and less flexible analogue of a dipeptide unit can be created. This can lead to enhanced binding in the enzyme's active site and improved resistance to metabolic degradation compared to a natural peptide.

Probing Neurological Pathways

Constrained amino acids are frequently used to create selective agonists or antagonists for neurotransmitter receptors, such as GABA or glutamate receptors. The defined stereochemistry of the cyclobutane building block allows for the precise positioning of functional groups to probe the specific sub-pockets of a receptor binding site, leading to enhanced selectivity and potentially fewer off-target effects.

Logical Pathway for Application in Enzyme Inhibition

Caption: Use of the cyclobutane scaffold to create a potent competitive enzyme inhibitor.

Conclusion

(1R,2R)-2-aminocyclobutane-1-carboxylic acid methyl ester represents more than just another chemical reagent; it is a strategic tool for rational drug design. Its conformational rigidity and well-defined stereochemistry offer a distinct advantage in creating molecules with enhanced potency, selectivity, and metabolic stability. As the pharmaceutical industry continues to tackle increasingly complex biological targets, the intelligent application of such sophisticated building blocks will be indispensable in the development of novel, effective medicines.

References

Sources

- 1. (1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid | C6H11NO2 | CID 45078828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-2-aminocyclobutane-1-carboxylate beta-amino acid structure

Technical Guide: trans-2-Aminocyclobutane-1-Carboxylic Acid ( -ACBC)

Executive Summary

trans-2-Aminocyclobutane-1-carboxylic acid is a conformationally constrained cyclic

Structural Fundamentals & Conformational Logic

Stereochemistry

The molecule possesses two chiral centers at positions C1 and C2.

-

Configuration: The trans relationship places the amino and carboxyl groups on opposite faces of the cyclobutane ring.

-

Enantiomers: It exists as the

and -

Rigidity: The cyclobutane ring is inherently puckered. This pucker, combined with the trans substitution, locks the backbone torsion angles (

), drastically reducing the entropic cost of folding compared to linear

The "Ring Size Effect" in Foldamers

A critical insight for researchers is the divergence in secondary structure based on ring size. While cyclopentane (ACPC) and cyclohexane (ACHC) derivatives form helices, the cyclobutane derivative (ACBC) favors strands.

| Ring Size | Dominant Homooligomer Structure | H-Bond Pattern | |

| trans-ACBC | 4-membered | Strand / Sheet-like | C6 (Intra-residue) |

| trans-ACPC | 5-membered | 12-Helix | C12 (i, i+3) |

| trans-ACHC | 6-membered | 14-Helix | C14 (i, i+3) |

Mechanism: In tACBC oligomers, the geometric constraints of the 4-membered ring favor the formation of a 6-membered hydrogen bond between the NH and CO of the same residue (or adjacent residues in a strand arrangement), creating a series of fused [4.2.0] systems. This prevents the curvature required for helix formation.

Synthetic Methodology

The synthesis of trans-ACBC is challenging due to the high ring strain of cyclobutane and the need for strict stereocontrol. The most authoritative route involves a photochemical [2+2] cycloaddition followed by epimerization.

Workflow Diagram

The following logic flow illustrates the stereoselective synthesis strategy:

Experimental Protocol: Synthesis of Fmoc-(1R,2S)-ACBC

Note: This protocol synthesizes the Fmoc-protected derivative suitable for Solid Phase Peptide Synthesis (SPPS).[2]

Prerequisites:

-

Starting Material: (1R,2S)-2-aminocyclobutane-1-carboxylic acid (obtained via resolution or the photochemical route described above).

-

Reagents: Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide), NaHCO

, Water, Acetone/Dioxane.

Step-by-Step Methodology:

-

Solubilization:

-

Dissolve 1.0 equivalent (e.g., 5.0 mmol) of free trans-ACBC in 25 mL of 10% aqueous Na

CO -

Rationale: The base maintains the amine in its nucleophilic deprotonated state while preventing premature precipitation.

-

-

Coupling (Fmoc Protection):

-

Cool the solution to 0°C in an ice bath.

-

Add 1.1 equivalents of Fmoc-OSu dissolved in a minimal amount of acetone or dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir vigorously for 12–18 hours.

-

Monitoring: Verify consumption of the free amino acid via TLC (n-Butanol/Acetic Acid/Water 4:1:1) or Ninhydrin stain (free amine turns purple; product is UV active).

-

-

Work-up:

-

Evaporate the organic solvent (acetone/dioxane) under reduced pressure.[3]

-

Dilute the aqueous residue with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1N HCl. The Fmoc-protected amino acid will precipitate as a white solid or form an oil.

-

Extract the product into Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na

SO

-

-

Purification:

-

Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (SiO

, CH -

Target Yield: >80%.[3]

-

Characterization & Validation

To ensure the integrity of the trans isomer and the success of the synthesis, the following validation steps are required.

NMR Spectroscopy[2]

-

Coupling Constants (

): The cis and trans isomers can often be distinguished by the coupling constants of the ring protons.-

trans-ACBC typically exhibits smaller vicinal coupling constants between H1 and H2 compared to the cis isomer due to the dihedral angle, though the puckering complicates this.

-

Key Indicator: In the trans isomer, NOESY experiments should show no cross-peaks between the H1 (alpha-proton) and H2 (beta-proton), whereas the cis isomer will show a strong NOE signal.

-

Circular Dichroism (CD)

When incorporated into oligomers, CD is the primary tool for assessing secondary structure.

-

Signature: tACBC oligomers in methanol typically show a CD signature distinct from the 12-helix (minima at ~205 nm and ~220 nm). Look for a spectrum resembling

-sheets or extended strands, often characterized by a minimum near 215 nm and a maximum near 200 nm (though this varies with chain length and solvent).

Applications in Drug Development[4][5][6]

Proteolytic Stability

The incorporation of tACBC into peptide backbones renders the peptide bond nearly uncleavable by standard proteases (trypsin, chymotrypsin). This is due to:

-

Steric Hindrance: The cyclobutane ring blocks the active site access.

-

Altered Geometry: The scissile bond does not fit the tetrahedral intermediate geometry required for hydrolysis.

Case Study: Tuftsin Analogs

Tuftsin (Thr-Lys-Pro-Arg) is an immunomodulatory peptide.[4] Replacing residues with tACBC (or its 1-amino isomer) has been shown to:

References

-

Synthesis and Structural Study of ACBC Peptides

-

Foldamer Secondary Structures (12-Helix vs Strand)

- Title: Synthesis and Structural Characterization of Helix-Forming -Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers

- Source: Journal of the American Chemical Society (JACS)

-

URL:[Link]

- Note: Provides the comparative baseline for ring-size effects (ACPC vs ACBC).

-

Self-Assembly and Nanostructures

-

Photochemical Synthesis Route

- Title: A unified synthesis of all stereoisomers of 2-(aminomethyl)

- Source: Tetrahedron (via ResearchG

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bif.wisc.edu [bif.wisc.edu]

- 6. Folding and self-assembling with beta-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Stereochemical Imperatives: A Comparative Analysis of Cis- and Trans-2-Aminocyclobutane-1-Carboxylic Acid in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid, puckered scaffold of the cyclobutane ring offers a compelling platform for the design of conformationally constrained amino acid analogues. Within this class, the stereisomers of 2-aminocyclobutane-1-carboxylic acid (ACBC) present a stark dichotomy in their physicochemical properties and biological activities, dictated solely by the spatial arrangement of their amino and carboxylate functionalities. This guide provides a detailed comparative analysis of the cis and trans isomers, delving into the fundamental principles of their stereochemistry, conformational preferences, and the resulting impact on their application in peptidomimetics and drug discovery. We will explore stereoselective synthetic strategies, key spectroscopic differentiators, and the causal links between molecular geometry and biological function, offering field-proven insights for the rational design of novel therapeutics.

Introduction: The Strategic Advantage of Conformational Constraint

In the realm of medicinal chemistry, the quest for enhanced potency, selectivity, and metabolic stability of peptide-based therapeutics is perpetual. A primary challenge lies in the inherent conformational flexibility of linear peptides, which often leads to diminished receptor affinity and susceptibility to enzymatic degradation. The incorporation of non-natural, conformationally restricted amino acids is a proven strategy to mitigate these liabilities. Cycloalkane β-amino acids, by virtue of their cyclic backbone, impose significant structural pre-organization, reducing the entropic penalty upon binding to a biological target.[1]

The four-membered ring of 2-aminocyclobutane-1-carboxylic acid (ACBC) is particularly noteworthy. Its inherent ring strain and puckered nature create a highly defined and rigid structure.[2] This rigidity can lock in specific pharmacophoric arrangements, leading to improved biological activity.[3] However, the simple change in the relative orientation of the amino and carboxyl groups—from cis (on the same face of the ring) to trans (on opposite faces)—dramatically alters the molecule's shape, polarity, and ability to engage in intramolecular interactions, thereby defining its utility in drug design.

Structural and Conformational Dichotomy of Cis and Trans Isomers

The fundamental difference between cis- and trans-ACBC lies in the relative stereochemistry at the C1 and C2 positions. This seemingly subtle variation has profound consequences for the molecule's three-dimensional structure and conformational dynamics.

Ring Puckering and Substituent Orientation

Unlike the planar representation often depicted, the cyclobutane ring is not flat. It adopts a puckered conformation to alleviate torsional strain, with a dihedral angle typically around 20-30°. This puckering results in two distinct substituent positions: axial and equatorial-like.

-

trans-ACBC : In the more stable, puckered conformation of the trans isomer, the larger carboxyl and amino groups can both occupy pseudo-equatorial positions on opposite sides of the ring. This arrangement minimizes steric hindrance and leads to a more extended, linear-like geometry.

-

cis-ACBC : The cis isomer is inherently more strained. To minimize steric clash, the ring puckers in a way that places one substituent in a pseudo-axial position and the other in a pseudo-equatorial position. A significant energetic driver for the conformation of cis-ACBC derivatives is the potential for intramolecular hydrogen bonding between the amino and carboxylate groups (or their protected forms). This interaction can lead to the formation of a highly rigid, cis-fused bicyclo[4.2.0]octane-like structural unit, which significantly influences its shape and reactivity.[2]

The diagram below illustrates the fundamental stereochemical and conformational differences.

Caption: Logical flow from stereoisomerism to conformational preference.

Impact on Physicochemical Properties

The distinct geometries of the isomers influence their bulk physicochemical properties.

| Property | cis-2-Aminocyclobutane Carboxylate | trans-2-Aminocyclobutane Carboxylate | Rationale |

| Dipole Moment | Generally higher | Generally lower | In the cis isomer, the polar C-N and C-C(O)O bonds are oriented on the same side, leading to a greater net dipole moment. The trans isomer has opposing dipoles that can partially cancel. |

| pKa | May be influenced by H-bonding | Generally follows standard substituent effects | The pKa of the carboxylic acid and the amino group can be affected by their spatial proximity. In the cis isomer, intramolecular hydrogen bonding can stabilize the zwitterionic form, potentially altering the pKa values compared to the trans isomer where such interactions are absent.[4] |

| Solubility | Potentially higher in polar solvents | Potentially lower in polar solvents | The higher dipole moment of the cis isomer can lead to stronger interactions with polar solvent molecules. |

Stereoselective Synthesis: Accessing the Isomers

The utility of cis- and trans-ACBC in research and development hinges on the ability to synthesize them in stereochemically pure forms. Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis.[5]

Synthesis of the cis Isomer

A common and efficient route to the cis isomer involves the photochemical [2+2] cycloaddition of ethylene to a suitable uracil derivative or unsaturated γ-lactam.[5] This reaction typically proceeds with high cis selectivity. Subsequent separation of diastereomers and chemical transformations yield the enantiomerically pure cis-ACBC.[6]

Synthesis of the trans Isomer

Accessing the trans isomer can be more challenging. While some cycloaddition strategies can be adapted, a frequent approach involves the isomerization of the more readily available cis isomer. This can be achieved under basic conditions, which epimerizes the α-carbon to the carboxylate, leading to the thermodynamically more stable trans product.[5]

Below is a generalized workflow for the synthesis and separation of ACBC isomers.

Caption: General synthetic workflow for ACBC isomers.

Spectroscopic Characterization: Differentiating Cis and Trans

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers of ACBC.

¹H NMR Spectroscopy

The key differentiating features in the ¹H NMR spectrum arise from the different spatial relationships between the protons on the cyclobutane ring.

-

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between the protons at C1 and C2 is highly diagnostic.

-

In trans-ACBC , the protons on C1 and C2 often have a dihedral angle approaching 180° or 0°, leading to a larger coupling constant.

-

In cis-ACBC , the corresponding dihedral angle is closer to 90°, resulting in a significantly smaller coupling constant.

-

-

Chemical Shifts: The chemical shifts of the ring protons are also distinct due to the different anisotropic effects of the amino and carboxyl groups in their respective orientations. The acidic proton of the carboxyl group typically appears as a broad singlet around 10-13 ppm.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show four distinct signals for the cyclobutane ring carbons and one for the carboxyl carbon. While the differences may be less pronounced than in ¹H NMR, the chemical shifts of the ring carbons will vary between the isomers due to steric (gamma-gauche) effects. The carboxyl carbon typically resonates in the 170-185 ppm range.[7]

| Spectroscopic Parameter | Expected Observation for cis-ACBC | Expected Observation for trans-ACBC |

| ¹H NMR (³J_H1,H2) | Small coupling constant | Larger coupling constant |

| ¹³C NMR (Ring Carbons) | Shifts influenced by steric compression | Shifts reflect a less strained environment |

| IR Spectroscopy (O-H stretch) | May show evidence of intramolecular H-bonding (sharper band) in non-polar solvents | Broad O-H stretch typical of intermolecular H-bonded dimers (2500-3300 cm⁻¹)[8] |

Biological Activity and Applications in Drug Development

The rigid, well-defined conformations of cis- and trans-ACBC isomers allow them to serve as unique scaffolds for mimicking or inducing secondary structures in peptides, such as β-turns and helices.[9][10] This has profound implications for their biological activity.

-

cis-ACBC : The folded, compact structure of cis-ACBC, often stabilized by intramolecular hydrogen bonds, makes it an excellent mimic of tight β-turns.[2][9] This is critical for designing peptidomimetics that target receptors where a turn conformation is essential for binding. For instance, incorporating cis-ACBC can enhance resistance to enzymatic degradation by shielding the peptide backbone.[11]

-

trans-ACBC : The more extended conformation of trans-ACBC makes it suitable for applications where a more linear, strand-like geometry is desired. It can be used to introduce rigidity into a peptide chain without inducing a sharp turn.

The choice between a cis or trans isomer is therefore a critical design element. A drug development program targeting a receptor that binds a peptide in a helical or extended conformation would likely benefit from incorporating trans-ACBC, whereas a target that recognizes a β-turn would be better suited for a ligand containing cis-ACBC.

Experimental Protocols

Protocol: N-Boc Protection of 2-Aminocyclobutane-1-carboxylic acid

This protocol describes a general method for the protection of the amino group, a common step in peptide synthesis.

Materials:

-

2-Aminocyclobutane-1-carboxylic acid (cis or trans isomer)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-aminocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.

-

Carefully acidify the aqueous layer with 1N HCl to a pH of 2-3 at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[12]

Conclusion

The stereochemical relationship between the amino and carboxylate groups in 2-aminocyclobutane-1-carboxylic acid is a critical determinant of its structure, physicochemical properties, and ultimately, its biological function. The cis isomer, with its propensity for forming compact, turn-like structures, and the trans isomer, which adopts a more extended conformation, provide medicinal chemists with a powerful and versatile toolset. A thorough understanding of the fundamental differences outlined in this guide is essential for the rational design and synthesis of novel, conformationally constrained peptidomimetics and small molecule therapeutics with improved pharmacological profiles. The stereoselective synthesis and rigorous spectroscopic characterization of these building blocks are paramount to unlocking their full potential in the advancement of drug discovery.

References

-

ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid.... Retrieved from a relevant scientific publication diagram on ResearchGate.[13]

-

PubChem. (2026). 2-Aminocyclobutane-1-carboxylic acid. National Center for Biotechnology Information.[14]

-

Alonso, E., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry.[2]

-

ResearchGate. (n.d.). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Retrieved from a research paper on ResearchGate.[5]

-

Alonso, E., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Publications.[1]

-

precisionFDA. (n.d.). 2-AMINOCYCLOBUTANECARBOXYLIC ACID, (1R,2R)-.[15]

-

PubChem. (2026). cis-2-Aminocyclobutanecarboxylic acid hydrochloride. National Center for Biotechnology Information.[16]

-

ChemicalBook. (n.d.). N-Boc-1-aminocyclobutanecarboxylic acid synthesis.[12]

-

ResearchGate. (n.d.). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Retrieved from a research publication on ResearchGate.[3]

-

AChemBlock. (2026). Trans-2-aminocyclobutane-1-carboxylic acid hydrochloride 97%.[17]

-

ACS Publications. (n.d.). Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives.... The Journal of Organic Chemistry.[18]

-

Taylor & Francis Online. (2009). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Organic Preparations and Procedures International.[19]

-

Carbon. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C.[20]

-

Chem-Impex. (n.d.). Boc-1-amino-1-cyclobutane carboxylic acid.[21]

-

Declerck, V., & Aitken, D. J. (2011). A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. Amino Acids.[6]

-

RSC Publishing. (n.d.). compared using 13C nmr spectroscopy.[22]

-

Chongqing Chemdad Co., Ltd. (n.d.). trans-2-aminocyclobutane-1-carboxylic acid hydrochloride.[23]

-

CymitQuimica. (n.d.). trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride.[24]

-

Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.[11]

-

AChemBlock. (2026). 2-aminocyclobutane-1-carboxylic acid 97%.[25]

-

Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.[26]

-

ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.[27]

-

Chemistry Stack Exchange. (2016). Cis/trans stereochemistry dictating pKa.[4]

-

Sigma-Aldrich. (n.d.). 1-Amino-1-cyclobutanecarboxylic acid 97%.[28]

-

LibreTexts. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition.[8]

-

SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.[29]

-

Alonso, E., et al. (2010). Folding and self-assembling with beta-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid. PubMed.[9]

-

University of Somewhere. (n.d.). pKa Values. Course material.[30]

-

University of Somewhere. (n.d.). Conformational Analysis. Course material.

-

ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.[31]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.[7]

-

Gellman, S. H., et al. (n.d.). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison.[10]

-

RSC Publishing. (n.d.). cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid.[32]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Folding and self-assembling with beta-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bif.wisc.edu [bif.wisc.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 437817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. GSRS [precision.fda.gov]

- 16. cis-2-Aminocyclobutanecarboxylic acid hydrochloride | C5H10ClNO2 | CID 45262137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Trans-2-aminocyclobutane-1-carboxylic acid hydrochloride 97% | CAS: 1818847-78-7 | AChemBlock [achemblock.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. magritek.com [magritek.com]

- 21. chemimpex.com [chemimpex.com]

- 22. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 23. trans-2-aminocyclobutane-1-carboxylic acid hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 24. trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride [cymitquimica.com]

- 25. 2-aminocyclobutane-1-carboxylic acid 97% | CAS: 160191-57-1 | AChemBlock [achemblock.com]

- 26. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. 1-氨基-1-环丁烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 29. scispace.com [scispace.com]

- 30. orgchemboulder.com [orgchemboulder.com]

- 31. chemrxiv.org [chemrxiv.org]

- 32. pubs.rsc.org [pubs.rsc.org]

stereochemistry of (1R,2R) cyclobutane beta-amino acids

An In-Depth Technical Guide to the Stereochemistry of (1R,2R)-Cyclobutane β-Amino Acids

Foreword: The Power of Constraint in Molecular Design

In the landscape of drug discovery and materials science, the ability to control molecular architecture is paramount. Nature often employs conformational restriction to imbue peptides and proteins with specific biological activities and selectivity.[1] As chemists and drug developers, we seek to emulate this principle by designing building blocks that can enforce predictable three-dimensional structures. Among the most promising of these are the cyclobutane β-amino acids (CBAAs).

This guide focuses specifically on the stereochemistry of (1R,2R)-cyclobutane-β-amino acids. This trans-isomer is not merely a chemical curiosity; its rigid, puckered scaffold provides a powerful tool for locking peptide backbones into well-defined conformations, enhancing proteolytic stability, and improving receptor selectivity.[2][3] We will explore the stereoselective synthesis of these unique molecules, delve into the analytical techniques that reveal their conformational secrets, and examine their application in creating next-generation peptidomimetics and therapeutics.

Stereoselective Synthesis: Forging the Constrained Ring

The synthesis of enantiomerically pure (1R,2R)-cyclobutane β-amino acids presents a significant challenge: the simultaneous control of two adjacent stereocenters on a strained four-membered ring. Various strategies have been developed to overcome this hurdle, each with its own merits regarding scalability, versatility, and stereocontrol.

Key Synthetic Strategies

a) Photochemical [2+2] Cycloaddition: This is a cornerstone method for constructing the cyclobutane core. The reaction typically involves the irradiation of an alkene, such as ethylene, with a suitable precursor, like a chiral uracil equivalent, to form the bicyclic adduct. Subsequent chemical transformations yield the desired amino acid. More recent advancements utilize visible-light photocatalysis, reacting dehydroamino acids with styrene-type olefins under mild conditions, offering a direct route to functionalized cyclobutane α-amino acids that can be precursors to β-analogs.[4][5] The choice of photosensitizer and reaction conditions is critical for achieving high diastereoselectivity.[6]

b) Enantiodivergent Synthesis via Desymmetrization: A highly elegant and efficient approach begins with a symmetrical meso-cyclobutane-1,2-dicarboxylic acid derivative.[2] Enzymatic hydrolysis of the corresponding diester, often using a lipase, selectively cleaves one ester group, creating a chiral half-ester.[2] This single chiral intermediate can then be elaborated through separate reaction pathways (e.g., Curtius rearrangement of an acyl azide) to yield either the (+)-(1R,2R) or the (–)-(1S,2S) enantiomer, making the route "enantiodivergent".[2][7] This method is powerful because a single chiral resolution step provides access to both product enantiomers.

c) Ring Contraction of Chiral Precursors: An alternative strategy involves the stereospecific contraction of larger, more easily synthesized chiral rings, such as pyrrolidines.[8] These methods can proceed via reactive intermediates like 1,4-biradicals, where the stereochemistry of the starting material dictates the final stereochemistry of the cyclobutane product.[8]

The following workflow diagram illustrates the enantiodivergent approach, which is notable for its efficiency in accessing both enantiomers from a common precursor.

Caption: Enantiodivergent synthesis of (1R,2R)-CBAA.

Experimental Protocol: Enzymatic Desymmetrization Approach

This protocol is a representative synthesis adapted from methodologies described in the literature for preparing orthogonally protected (1R,2R)-CBAA derivatives.[2][7]

Step 1: Enzymatic Hydrolysis of Dimethyl meso-cyclobutane-1,2-dicarboxylate

-

Suspend dimethyl meso-cyclobutane-1,2-dicarboxylate (1.0 eq) in a 0.1 M phosphate buffer (pH 7.0).

-

Add Porcine Pancreatic Lipase (PPL) and stir the suspension vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC. The reaction is typically complete within 24-48 hours.

-

Upon completion, acidify the mixture to pH 2 with 1N HCl and extract with ethyl acetate.

-

Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral half-ester, which can be purified by column chromatography.

Causality: The enzyme's chiral active site selectively recognizes and hydrolyzes one of the two enantiotopic ester groups of the meso starting material, establishing the initial stereocenter with high enantiomeric excess.

Step 2: Conversion to Protected Amino Acid via Curtius Rearrangement

-

Dissolve the purified half-ester (1.0 eq) in anhydrous acetone and cool to 0°C.

-

Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq). Stir for 1 hour at 0°C.

-

Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature at 0°C. Stir for an additional 1-2 hours.

-

Extract the resulting acyl azide with cold toluene.

-

Gently heat the toluene solution to 80-90°C to induce the Curtius rearrangement, forming the isocyanate. Monitor the reaction by IR spectroscopy (disappearance of the azide peak at ~2140 cm⁻¹).

-

Add tert-butanol to the isocyanate solution and reflux to form the Boc-protected amine.

-

Hydrolyze the remaining methyl ester using LiOH in a THF/water mixture.

-

Acidify and extract to yield the N-Boc protected (1R,2R)-2-aminocyclobutane-1-carboxylic acid.

Self-Validation: The stereochemical integrity of the final product is validated by chiral HPLC or by comparing its optical rotation to established literature values. The success of the Curtius rearrangement is confirmed by spectroscopic methods (IR, NMR) at each intermediate stage.

Conformational Analysis: Deciphering the 3D Structure

The biological utility of (1R,2R)-CBAAs stems directly from their constrained geometry. Unlike flexible acyclic amino acids, the cyclobutane ring is not planar; it adopts a puckered conformation to relieve ring strain. This puckering, combined with the trans configuration of the substituents, dictates the spatial orientation of the amino and carboxyl groups, which in turn influences intermolecular interactions and peptide secondary structure.

The Puckered Ring and Its Consequences

The cyclobutane ring exists in a dynamic equilibrium between two puckered conformations. For a trans-1,2-disubstituted cyclobutane, this puckering places the substituents in either a pseudo-diequatorial or a pseudo-diaxial orientation. The (1R,2R) isomer preferentially adopts a conformation where the larger amino and carboxyl groups occupy pseudo-diequatorial positions to minimize steric hindrance. This defined orientation is the key to its function as a conformational constraint in larger molecules.[9]

Caption: Puckered conformation of (1R,2R)-CBAA.

Analytical Characterization

A synergistic approach combining spectroscopy and computational methods is essential for a complete conformational picture.[9]

-

NMR Spectroscopy: ¹H NMR is the most powerful tool for studying conformation in solution. Vicinal coupling constants (³J) between protons on the cyclobutane ring are highly dependent on the dihedral angle between them, allowing for the determination of the ring pucker. In general, cis coupling constants are larger than trans coupling constants in cyclobutanes.[10] Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information, further confirming the relative orientation of substituents.[2][7]

-

X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the precise puckering of the ring.[9][11] It serves as the gold standard for validating computational models.

-

Computational Chemistry: Density Functional Theory (DFT) calculations are used to model the potential energy surface of the molecule, predict the lowest energy conformations, and calculate theoretical NMR parameters that can be compared with experimental data.[2][7][9] This synergy between experiment and theory provides a robust understanding of the molecule's conformational landscape.

| Parameter | Typical Value/Observation for (1R,2R)-CBAA | Significance |

| ³J (H1, H2) | ~2.0–5.0 Hz | Small value indicates a trans relationship with a dihedral angle near 90°. |

| ³J (H2, H3cis) | ~8.0–11.0 Hz | Large value indicates a cis relationship. |

| ³J (H2, H3trans) | ~4.0–7.0 Hz | Intermediate value indicates a trans relationship. |

| NOE | Strong NOE between axial protons. | Confirms through-space proximity and ring conformation. |

Table 1: Representative ¹H NMR parameters for conformational analysis of (1R,2R)-CBAA derivatives.

Applications in Peptidomimetics and Drug Discovery

The unique stereochemical and conformational properties of (1R,2R)-CBAAs make them highly valuable building blocks for modifying peptides and designing small-molecule drugs.[12][13]

Rationale for Use

Incorporating these constrained amino acids offers several key advantages:

-

Enforced Secondary Structure: The rigid backbone of (1R,2R)-CBAA can nucleate or stabilize specific secondary structures, such as β-turns or helices, even in short peptides.[2][14] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[15]

-

Increased Proteolytic Stability: The non-natural cyclobutane backbone is resistant to degradation by proteases, which significantly increases the in vivo half-life of peptide-based drugs.[3][16]

-

Enhanced Receptor Selectivity: By locking a peptide into a conformation recognized by a specific receptor subtype, promiscuous binding to other receptors can be minimized. For example, incorporating cyclobutane β-amino acids into analogues of neuropeptide Y has been shown to switch receptor selectivity.[1][3]

-

Improved Physicochemical Properties: As a bioisostere for larger or more flexible groups, the cyclobutane motif can improve metabolic stability, fill hydrophobic pockets, and increase the three-dimensional character of a molecule, all of which are desirable traits in modern drug candidates.[13][15][17]

Case Studies and Applications

| Application Area | Molecule Type | Role of (1R,2R)-CBAA | Outcome |

| GPCR Ligands | Neuropeptide Y (NPY) Analogues | Induces a specific turn structure in the C-terminal fragment.[1] | Shifts receptor binding selectivity towards the Y4 receptor subtype.[1][3] |

| Integrin Antagonists | RGD Mimetics | Serves as a rigid central scaffold to orient pharmacophoric groups.[18] | Leads to potent and metabolically stable αvβ3 antagonists.[18] |

| Antimicrobial Peptides | Hybrid β,γ-peptides | Acts as a rigid spacer element in the peptide backbone.[1] | Influences charge display and antimicrobial activity against Leishmania parasites.[1] |

| Foldamers | β-Peptide Oligomers | Promotes the formation of stable, predictable secondary structures like helices.[2][7] | Creates highly rigid, hairpin-like, or helical structures stabilized by hydrogen bonds.[2][7] |

Table 2: Selected applications of (1R,2R)-cyclobutane β-amino acids in bioactive molecule design.

Conclusion

The stereochemistry of (1R,2R)-cyclobutane β-amino acids is the foundation of their utility as powerful tools in medicinal chemistry and molecular design. The trans arrangement of the amino and carboxyl groups on a rigid, puckered four-membered ring creates a building block with a highly predictable and constrained conformation. As we have seen, this structural feature can be leveraged to enhance the stability, selectivity, and potency of peptide-based therapeutics. Advances in stereoselective synthesis have made these valuable compounds more accessible, paving the way for their broader application. For researchers and drug development professionals, understanding and applying the principles of stereochemistry embodied by (1R,2R)-CBAAs opens new avenues for creating precisely engineered molecules to meet modern therapeutic challenges.

References

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (n.d.). PMC. [Link]

-

Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids... (n.d.). ResearchGate. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI. [Link]

-

(+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (2005). ACS Publications. [Link]

-

(+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. (2005). PubMed. [Link]

-

Aminoacids of the cyclobutane series. (n.d.). ResearchGate. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022). ACS Publications. [Link]

-

Folding peptides studied by NMR. (2017). SeRMN. [Link]

-

β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011). University of South Bohemia České Budějovice. [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (n.d.). PMC. [Link]

-

Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation in. (2022). Digital CSIC. [Link]

-

Synthesis of (+)-(1S,2R) and ( )-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. (n.d.). ElectronicsAndBooks. [Link]

-

Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (n.d.). Semantic Scholar. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC. [Link]

-

A new synthesis of polyhydroxylated cyclopentane beta-amino acids from nitro sugars. (2025). Sciforum. [Link]

-

NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. [Link]

-

Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). ACS Publications. [Link]

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. [Link]

-

Synthesis of β‐amino acid cyclobutane derivatives via the... (n.d.). ResearchGate. [Link]

-

cyclobutane. (2017). SeRMN – NMR Service at UAB. [Link]

-

1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. (n.d.). ACS Publications. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Unknown Source. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository. [Link]

-

cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... (n.d.). Doc Brown's Chemistry. [Link]

-

(+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (n.d.). ResearchGate. [Link]

-

Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (n.d.). PubMed. [Link]

-

Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. (2023). MDPI. [Link]

-

Beta-amino acids: versatile peptidomimetics. (2002). PubMed. [Link]

-

Collection - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (n.d.). ACS Figshare. [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). ACS Publications. [Link]

-

X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level. (n.d.). ResearchGate. [Link]

-

Cyclic beta aminoacids as conformational constraints. (n.d.). ResearchGate. [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). PMC. [Link]

-

THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID. (n.d.). UBC Chemistry. [Link]

Sources

- 1. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. img01.pharmablock.com [img01.pharmablock.com]

- 16. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 18. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

rigid cyclic beta-amino acid building blocks for drug design

Rigid Cyclic -Amino Acids: A Technical Guide to Scaffold Selection, Synthesis, and Drug Design

Executive Summary

The incorporation of rigid cyclic

Part 1: Structural Rationale & Pharmacophores

The Thermodynamic Advantage

The primary failure mode of linear peptide drugs is the high entropic penalty paid upon binding. By restricting the

The Scaffold Alphabet

The ring size and stereochemistry dictate the secondary structure. A critical design error is assuming all cyclic

Table 1: Structural Propensities of Cyclic

| Scaffold | Full Name | Stereochemistry | Dominant Foldamer | Structural Analogue |

| ACHC | trans-2-aminocyclohexanecarboxylic acid | 14-Helix | Mimics | |

| ACPC | trans-2-aminocyclopentanecarboxylic acid | 12-Helix | Tighter coil (approx. 2.5 residues/turn) | |

| ACBC | trans-2-aminocyclobutanecarboxylic acid | trans | 8-Helix / 12-Helix | Highly constrained; often used in turns |

| APC | 3-aminopyrrolidine-4-carboxylic acid | trans | 12-Helix | Water-soluble ACPC analogue (cationic) |

Technical Insight: The 14-helix formed by ACHC is defined by

hydrogen bonding (), creating a structure with a pitch and diameter remarkably similar to the canonical mammalian -helix, making it the gold standard for PPI inhibition.

Part 2: Decision Logic & Design Workflow

The following diagram illustrates the decision matrix for selecting the appropriate scaffold based on the biological target.

Caption: Decision tree for selecting cyclic

Part 3: Synthetic Methodologies (Monomer & Oligomer)

Monomer Synthesis: The -Lactam Route

While Arndt-Eistert homologation is used for linear

Mechanism:

-

Cycloaddition of chlorosulfonyl isocyanate (CSI) to the corresponding alkene (e.g., cyclohexene).

-

Reductive removal of the sulfonyl group to yield the bicyclic

-lactam. -

Acidic hydrolysis (HCl/MeOH) yields the amino-ester hydrochloride.

-

Enzymatic resolution (e.g., Candida antarctica lipase) is often required to isolate enantiopure

or

Solid-Phase Peptide Synthesis (SPPS) Protocol

Coupling rigid secondary amines (like the N-terminus of an attached ACHC) to a sterically hindered carboxylic acid (the next ACHC monomer) is notoriously difficult. Standard HBTU/DIPEA protocols often result in deletion sequences.

Protocol: High-Efficiency Coupling for Cyclic

Reagents:

-

Resin: Low loading Tentagel or ChemMatrix (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

-

Coupling Agent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

-

Solvent: DMF or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF for 30 mins.

-

Deprotection: 20% Piperidine in DMF (

min). Note: Monitor UV; deprotection of -

Activation (The Critical Step):

-

Pre-activate 3.0 eq of Fmoc-ACHC-OH with 2.9 eq PyBOP and 6.0 eq DIEA in DMF for 2 minutes.

-

Why PyBOP? Evidence suggests PyBOP forms a phosphonium active ester that is more reactive toward the hindered secondary amine of the growing chain than the uronium/guanidinium species formed by HATU in some specific cyclic contexts [1].

-

-

Coupling:

-

Add activated mixture to resin.

-

Time: 2–4 hours (double coupling recommended for residues > 6).

-

Microwave: If available, couple at 60°C for 20 mins (25W).

-

-

Capping: Acetylate unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Caption: Optimized SPPS cycle for sterically hindered cyclic

Part 4: Applications in Drug Design

Protein-Protein Interaction (PPI) Inhibitors

Many intracellular signaling pathways rely on

-

Strategy: Replace the

-helical peptide with an ACHC-based -

Design Rule: The 14-helix repeats every ~3 residues. To mimic an

-helix (3.6 residues/turn), align hydrophobic side chains at positions -

Outcome: The rigid scaffold maintains the "hot spot" residues in the binding orientation without the entropic cost of folding, often increasing affinity by orders of magnitude [2].

Antimicrobial Peptides (AMPs)

Cationic amphiphilic helices disrupt bacterial membranes.

-

Advantage: Natural AMPs (e.g., Magainin) are rapidly degraded by host proteases. Cyclic

-peptide analogues retain membrane-disrupting activity but are completely stable in serum [3]. -

Scaffold: Heterogeneous backbones (e.g., alternating

-amino acids and cyclic

References

-

Csordás, G. et al. (2019). ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-Chimera peptide synthesis with cyclic -

Gellman, S. H. (1998).[8] Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

-

Porter, E. A. et al. (2000). Non-haemolytic beta-amino-acid oligomers. Nature. [Link]

-

Seebach, D. et al. (1996).[8]

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a -

Appella, D. H. et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by

-Amino Acid Hexamers. Journal of the American Chemical Society.[3][6][10] [Link]

Sources

- 1. Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Peptidomimetics - Drug Design Org [drugdesign.org]

- 7. researchgate.net [researchgate.net]

- 8. bif.wisc.edu [bif.wisc.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bif.wisc.edu [bif.wisc.edu]

- 11. Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Restriction of Beta-Peptides Using Cyclobutane Derivatives: A Technical Guide

Executive Summary

The conformational flexibility of linear peptides often limits their efficacy as therapeutics due to rapid proteolytic degradation and entropic penalties upon binding. Beta-peptides (

This guide details the conformational restriction of

Theoretical Framework: The Cyclobutane Constraint

The Steric Lock

In linear

-

Constraint Mechanism: The four-membered ring restricts rotation, reducing the entropic cost of folding.

-

Stereochemical Control: The folding pattern is dictated by the relative stereochemistry of the amino and carboxyl groups on the ring.

Stereochemical Outcomes: Cis vs. Trans[1][2]

The choice of isomer is the primary determinant of secondary structure.

| Isomer Configuration | Torsion Angle Preference | Predominant Fold | H-Bonding Pattern |

| (1R, 2R)-Trans-ACBC | 12-Helix | ||

| (1S, 2S)-Trans-ACBC | 12-Helix (Opposite Handedness) | ||

| Cis-ACBC | Strand / Sheet / Turn | Variable; often forms sheets or 10/14-helices in alternating sequences |

Expert Insight: Unlike

-peptides, where helicity is often sequence-dependent, ACBC-peptides are backbone-driven . A homooligomer of trans-ACBC will spontaneously fold into a 12-helix in protic solvents (MeOH, ), making it an ideal scaffold for displaying side chains in a defined geometry.

Experimental Workflows

Logical Pathway for Foldamer Design

The following diagram illustrates the decision matrix for designing cyclobutane-based

Figure 1: Decision tree for selecting ACBC stereochemistry based on the desired structural outcome and biological application.

Monomer Synthesis (Brief Overview)

While commercial sources exist, custom synthesis is often required for specific side-chain functionalization.

-

Method: [2+2] Photocycloaddition.

-

Reactants: Ethylene (or substituted alkene) + Maleic Anhydride (or Fumarate).

-

Chiral Resolution: Enzymatic resolution (e.g., PLE) or crystallization with chiral amines is mandatory to prevent helix unraveling caused by heterochirality.

Solid-Phase Peptide Synthesis (SPPS) Protocol[3][4]

Synthesizing ACBC oligomers is difficult due to the steric bulk of the cyclobutane ring adjacent to the amine. Standard Fmoc protocols often result in deletion sequences.

Critical Reagents

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids). Low loading (0.2 - 0.4 mmol/g) is preferred to reduce inter-chain aggregation.

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU/HCTU for these hindered amines.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) added as a suppressor of racemization and catalyst.

Step-by-Step Protocol (Self-Validating)

This protocol assumes a 0.1 mmol scale on Rink Amide resin.

-

Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (2

10 min). -

Validation: UV monitoring of the fulvene-piperidine adduct.

-

-

Coupling (The Critical Step):

-

Stoichiometry: 3 eq. Fmoc-ACBC-OH : 2.9 eq. HATU : 3 eq. HOAt : 6 eq. DIPEA.

-

Pre-activation: Dissolve AA, HATU, and HOAt in minimal DMF. Add DIPEA. Wait 1 min (color change to yellow/orange).

-

Reaction: Add to resin.[1][2][3] Shake for 2 to 4 hours (vs. standard 45 min).

-

Double Coupling: Drain, wash DMF, and repeat the coupling step with fresh reagents. This is mandatory for chain lengths >4 residues.

-

-

Capping:

-

Acetic anhydride/Pyridine/DMF. Essential to terminate unreacted chains and simplify purification.

-

-

Cleavage:

-

95% TFA / 2.5% TIS / 2.5%

for 2-3 hours.

-

Synthesis Workflow Visualization

Figure 2: Optimized SPPS workflow for sterically hindered cyclobutane beta-amino acids.

Structural Characterization

Verification of the "foldamer" status is distinct from verifying chemical purity.

Circular Dichroism (CD) Spectroscopy

CD is the primary rapid screen for secondary structure in solution.

-

12-Helix Signature (Trans-ACBC):

-

Maximum: ~205 nm

-

Minimum: ~220 nm

-

Note: This is distinct from the

-helix of

-

-

Solvent Dependence: Perform CD in Methanol (stabilizing) and Water. A stable foldamer retains helicity in water, though intensity may decrease.

NMR Spectroscopy

For definitive proof of folding (E-E-A-T requirement for high-impact publication):

-

NOESY: Look for

or -

H/D Exchange: Amide protons involved in the 12-helix H-bond network (

) will exchange slowly with

Applications in Drug Development

Protein-Protein Interaction (PPI) Inhibition

Many PPIs involve the docking of an

-

Strategy: Use trans-ACBC oligomers to mimic the spatial arrangement of the native

-helix side chains ("side chain display"). -

Advantage: The rigid backbone prevents the "induced fit" entropic penalty, potentially increasing affinity (

) compared to the native peptide.

Cell Penetrating Peptides (CPPs)

Cationic

-

Mechanism: The rigid display of guanidinium groups (if functionalized) can enhance interaction with cell surface proteoglycans.

-

Stability: Complete resistance to serum proteases allows for longer intracellular half-lives.

References

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society. Link

-

Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).[4] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta.[4] Link

-

Ortuño, R. M., Moglioni, A. G., & Molins, E. (2005). Cyclobutane-containing beta-peptides: from the synthesis to the structural characterization. Current Organic Chemistry. Link

-

Izquierdo, S., Kogan, M. J., Parella, T., Moglioni, A. G., Branchadell, V., Giralt, E., & Ortuño, R. M. (2004).[5] 14-Helical folding in a cyclobutane-containing beta-tetrapeptide.[5] The Journal of Organic Chemistry.[5] Link

-

Lee, H. S., Syud, F. A., Wang, X., & Gellman, S. H. (2001). Diversity in short beta-peptide 12-helices: high-resolution structural analysis in aqueous solution. Journal of the American Chemical Society. Link

Sources

history and discovery of cyclobutane beta-amino acids

The Cyclobutane -Amino Acid (CBAA) Scaffold: History, Synthesis, and Foldameric Potential

Executive Summary

The transition from

The "Foldamer" Revolution & Historical Context[1]

The discovery of CBAAs is not a single event but a convergence of natural product isolation and de novo structural design.

The Early Phase (1960s–1980s): Natural Product Isolation

Before they were synthetic targets, CBAAs were identified in nature. The primary driver was the isolation of 2,4-methanoproline and related cyclobutane amino acids from the seeds of Ateleia herbert smithii in the late 1980s. These compounds exhibited potent biological activity, including insecticidal properties, suggesting that the cyclobutane ring could confer metabolic stability—a hypothesis later validated in drug design.

The 90s Turning Point: Seebach & Gellman

The field exploded in the mid-1990s with the "Foldamer Revolution." Two research groups—led by Dieter Seebach (ETH Zürich) and Samuel Gellman (University of Wisconsin-Madison)—independently demonstrated that oligomers of

-

The Causality of Discovery: The drive was to create "protease-proof" peptides.

-peptides are cleaved by endogenous proteases. -

The Role of Cyclobutane: While initial studies focused on linear

-amino acids, the introduction of cyclic constraints (cyclobutane, cyclopentane, cyclohexane) was found to rigidly lock the backbone torsion angles (

Figure 1: The evolutionary timeline of Cyclobutane

Structural Biology: The 12-Helix

The defining feature of trans-2-aminocyclobutanecarboxylic acid (trans-ACBC) oligomers is their ability to form a 12-helix .[1][2]

Mechanism of Folding

Unlike

-

Constraint is Key: The cyclobutane ring locks the

bond. In the trans isomer, the torsion angle is restricted to values that energetically favor the 12-helix geometry. -

Cis vs. Trans:

-

Trans-ACBC: Forms stable 12-helices.[1][2] The vectors of the C=O and N-H bonds align to support the macrodipole.

-

Cis-ACBC: Due to steric clash and unfavorable torsion angles, the cis isomer typically forms sheet-like structures or disordered aggregates, making it less useful for helix mimicry but valuable for hairpin turns.

-

Comparative Structural Data[1][2][4][5]

| Feature | |||

| Monomer | trans-ACHC (Cyclohexane) | trans-ACBC (Cyclobutane) | |

| H-Bond Pattern | |||

| Dipole | Macrodipole present | No net macrodipole | Macrodipole present |

| Rise per Turn | 1.5 Å | 5.1 Å | 5.5 Å |

| Residues/Turn | 3.6 | 3.0 | 2.5 |

Synthetic Methodologies

The synthesis of CBAAs requires overcoming the high ring strain of the cyclobutane system (~26 kcal/mol). Two primary methodologies have become the industry standard: [2+2] Photocycloaddition and Michael Addition to Nitroolefins.

Method A: [2+2] Photocycloaddition (The Standard)

This method is preferred for its ability to generate the cyclobutane core in a single step with high stereocontrol.

Protocol:

-

Substrates: Use a chiral enamide (e.g., derived from uracil or oxazolidinone) and an olefin.

-

Irradiation: Irradiate the mixture with UV light (typically >300 nm to avoid degradation) in a solvent like acetonitrile or dichloromethane.

-

Catalysis: Recent advances utilize Ruthenium or Iridium photocatalysts to lower the energy barrier and improve enantioselectivity.

-

Hydrolysis: The resulting cyclobutane derivative is hydrolyzed to yield the free

-amino acid.